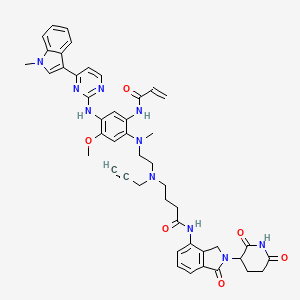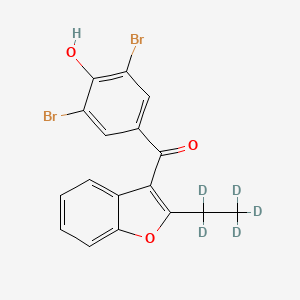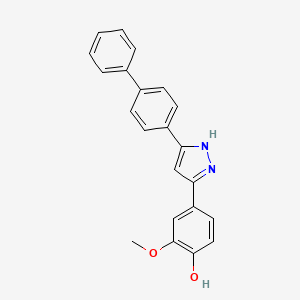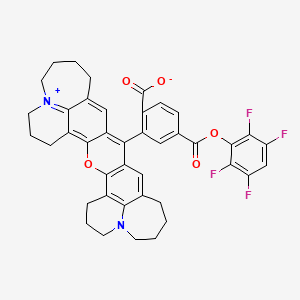
c-Met-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Met-IN-12 is a potent and selective type II inhibitor of the c-Met kinase, which is also known as the hepatocyte growth factor receptor. This compound has shown significant potential in inhibiting the c-Met kinase activity, making it a promising candidate for cancer therapy. The c-Met kinase plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-12 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
c-Met-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting c-Met kinase activity and their potential as therapeutic agents .
Scientific Research Applications
c-Met-IN-12 has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying the c-Met kinase and its role in cellular signaling pathways.
Biology: It is used to investigate the biological functions of c-Met in cell proliferation, survival, and motility.
Medicine: It has shown promise as a therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
Mechanism of Action
c-Met-IN-12 exerts its effects by binding to the c-Met kinase and inhibiting its activity. The binding of this compound prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. This inhibition disrupts the cellular processes that are essential for tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of the c-Met kinase, where it forms stable interactions that block kinase activity .
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: Another c-Met inhibitor that has been approved for the treatment of certain cancers. It also targets other kinases, including VEGFR and RET.
Crizotinib: A c-Met inhibitor that is used for treating non-small cell lung cancer.
Uniqueness of c-Met-IN-12
This compound is unique in its high selectivity for the c-Met kinase, which reduces the likelihood of off-target effects and associated toxicities. Its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as a targeted cancer therapy .
Properties
Molecular Formula |
C34H29FN4O4 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38) |
InChI Key |
XSKIQQGAWQLRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)







![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)



